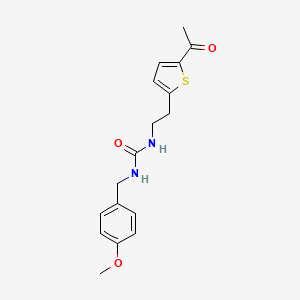

![molecular formula C16H12N4O2S3 B2404913 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034345-95-2](/img/structure/B2404913.png)

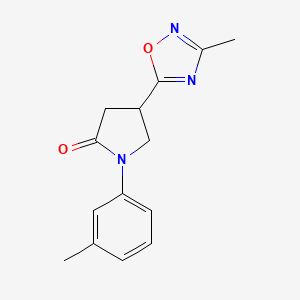

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction. The first step is the synthesis of 1-methyl-3,5-bis (thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol. In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that the dihedral angle between the thiophene and pyridine rings is 77.79 (8)° .Chemical Reactions Analysis

The chemical reactions analysis of similar compounds shows that they can inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” include a molecular formula of C16H12N4O2S3 and a molecular weight of 388.48.Scientific Research Applications

Drug Metabolism and Excretion

The compound SB-649868, related to the N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide family, is a novel orexin 1 and 2 receptor antagonist explored for insomnia treatment. Studies focused on its metabolism and excretion reveal that SB-649868 is extensively metabolized, with the majority of drug-related material eliminated via feces, and a significant portion via urine. The compound undergoes complex metabolic transformations involving the oxidation of the benzofuran ring, resulting in multiple metabolites like M98 and M25. The metabolic pathways and elimination profiles of such compounds are crucial for understanding their pharmacokinetics and safety profiles in humans (Renzulli et al., 2011).

Environmental Exposure and Toxicity

In a different context, perfluorinated alkyl sulfonamides, structurally akin to this compound, were investigated for their occurrence in indoor and outdoor air, and house dust. This study provided insights into the environmental exposure to these compounds, indicating indoor air as a significant source. The occurrence, partitioning, and potential human exposure to such compounds are crucial for public health, especially considering their use in consumer products for surface protection (Shoeib et al., 2005).

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds show that they have excellent in silico binding affinity (1-10 nM), least binding energy (-12.45 to -14.27 kcal/mol) and in vitro COX-2 inhibition (relative percentage activity maximum 96.42%). Thus, these compounds perhaps to be future anti-inflammatory drugs .

Future Directions

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S3/c21-25(22,14-5-1-4-13-16(14)20-24-19-13)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h1-8,10,18H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXYQKQMKNNAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)

![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)